molecular formula C15H16N2O B4999541 N-[(4-methylphenyl)(phenyl)methyl]urea

N-[(4-methylphenyl)(phenyl)methyl]urea

Cat. No.: B4999541
M. Wt: 240.30 g/mol
InChI Key: VSCGYFLHIVGWJZ-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)(phenyl)methyl]urea is a disubstituted urea derivative featuring a diarylmethyl group attached to one nitrogen atom of the urea core. The substituent comprises a 4-methylphenyl and a phenyl group bonded to a central methylene carbon. This structural motif confers unique physicochemical properties, including enhanced thermal stability and lipophilicity, making it relevant for industrial and agrochemical applications .

Properties

IUPAC Name

[(4-methylphenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-7-9-13(10-8-11)14(17-15(16)18)12-5-3-2-4-6-12/h2-10,14H,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCGYFLHIVGWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

N-[(4-Methylphenyl)(phenyl)methyl]urea
  • Substituents : A diarylmethyl group (4-methylphenyl and phenyl) attached to the urea nitrogen.
  • Electronic Effects : The methyl group on the phenyl ring is mildly electron-donating, enhancing the stability of the urea core .
  • Steric Effects : Bulky aromatic groups may hinder rotational freedom and reduce solubility in polar solvents.
N-(4-Methoxyphenyl)urea ()
  • Substituents : A single 4-methoxyphenyl group.
  • Applications : Pharmaceuticals due to moderate solubility and hydrogen-bonding capacity.
Daimuron (N-(4-Methylphenyl)-N’-(1-methyl-1-phenylethyl)urea) ()
  • Substituents : 4-Methylphenyl and a branched 1-methyl-1-phenylethyl group.
  • Steric Effects : The bulky branched alkyl chain reduces solubility but enhances binding to biological targets, making it effective as a herbicide .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-methylphenyl)urea ()
  • Substituents : Electron-withdrawing chloro and trifluoromethyl groups on one aryl ring, balanced by a 4-methylphenyl group.

Thermal Stability

  • This compound : High thermal stability due to aromatic substituents, as demonstrated in tetra-substituted ureas designed for high-temperature lubricants .
  • N-(4-Methoxyphenyl)urea : Moderate stability; methoxy groups may introduce oxidative vulnerabilities at elevated temperatures .
  • Daimuron : High stability in agrochemical formulations, attributed to synergistic steric and electronic effects .

Solubility and Physicochemical Properties

Compound Solubility Profile LogP (Estimated)
This compound Low solubility in water; high in organic solvents ~3.5
N-(4-Methoxyphenyl)urea Moderate in polar solvents (e.g., DMSO) ~2.0
Daimuron Very low aqueous solubility ~4.2
N-[4-Chloro-3-CF3-phenyl]-N’-(4-methylphenyl)urea Low solubility; enhanced by halogenated solvents ~3.8

Thermal Decomposition Temperatures

Compound Decomposition Temp. (°C) Reference
This compound >250
N-(4-Methoxyphenyl)urea ~200
Tetraarylureas (General Class) 280–320

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